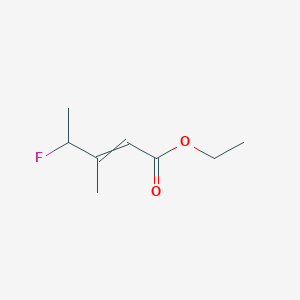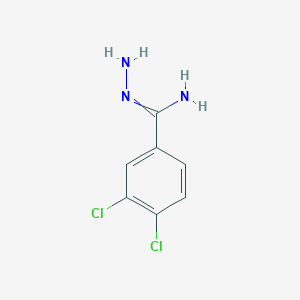
(2-Fluoro-6-(tetrahydro-2H-pyran-4-yl)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoro-6-(tetrahydro-2H-pyran-4-yl)pyridin-3-yl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a fluoro group and a tetrahydropyran moiety. The unique structure of this compound makes it a valuable building block in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-(tetrahydro-2H-pyran-4-yl)pyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine derivative. One common method is the Miyaura borylation reaction, where a halogenated pyridine is treated with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(2-Fluoro-6-(tetrahydro-2H-pyran-4-yl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a hydroborate.
Substitution: The fluoro group and the tetrahydropyran moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or sodium periodate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation, but they often involve the use of solvents like methanol, ethanol, or dichloromethane .
Major Products Formed
The major products formed from these reactions include alcohols, ketones, boranes, hydroborates, and substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
科学研究应用
(2-Fluoro-6-(tetrahydro-2H-pyran-4-yl)pyridin-3-yl)boronic acid has a wide range of scientific research applications, including:
作用机制
The mechanism of action of (2-Fluoro-6-(tetrahydro-2H-pyran-4-yl)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with various molecular targets. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophilic sites, leading to the formation of stable boronate esters. These interactions play a crucial role in the compound’s biological and chemical activities .
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications.
Pinacol boronic esters: More stable boronic acid derivatives that are widely used in organic synthesis.
Uniqueness
The uniqueness of (2-Fluoro-6-(tetrahydro-2H-pyran-4-yl)pyridin-3-yl)boronic acid lies in its combination of a fluoro-substituted pyridine ring and a tetrahydropyran moiety. This structure imparts unique reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry .
属性
分子式 |
C10H13BFNO3 |
|---|---|
分子量 |
225.03 g/mol |
IUPAC 名称 |
[2-fluoro-6-(oxan-4-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H13BFNO3/c12-10-8(11(14)15)1-2-9(13-10)7-3-5-16-6-4-7/h1-2,7,14-15H,3-6H2 |
InChI 键 |
ZIRCERAMSYYRSC-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(N=C(C=C1)C2CCOCC2)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-1-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089779.png)
![4-Methyl-6-[(4-methylphenyl)methyl]-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14089782.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3R,6S,9S,12S,15S,18S)-18-acetamido-6,15-bis(3-amino-3-oxopropyl)-12-[(1R)-1-hydroxyethyl]-9-(1H-indol-3-ylmethyl)-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]amino]-3-[4-(2-aminoethoxy)phenyl]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-amino-2-methylhexanoyl]amino]-5-[[(2S)-4-amino-1-[(2-amino-2-oxoethyl)amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14089783.png)





![6-Methyl-3-{[2-(propan-2-yl)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B14089835.png)
![Ethyl 3-[4-[1-[2-(3-hydroxypropylamino)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate](/img/structure/B14089837.png)


![N-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine](/img/structure/B14089845.png)

